molecular formula C10H17N2O3PS B15215138 o-Ethyl o-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl] hydrogen phosphorothioate CAS No. 34223-87-5

o-Ethyl o-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl] hydrogen phosphorothioate

Cat. No.: B15215138
CAS No.: 34223-87-5
M. Wt: 276.29 g/mol
InChI Key: RWGHFWDEKMEFHU-UHFFFAOYSA-N
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Description

O-Ethyl O-(2-isopropyl-6-methylpyrimidin-4-yl) O-hydrogen phosphorothioate is an organophosphorus compound widely used as an insecticide and acaricide. It is known for its contact, stomach, and respiratory action, making it effective in controlling a variety of pests in agricultural and household settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Ethyl O-(2-isopropyl-6-methylpyrimidin-4-yl) O-hydrogen phosphorothioate typically involves the reaction of diethyl phosphorochloridothioate with 2-isopropyl-6-methylpyrimidin-4-ol. The reaction is carried out under anhydrous conditions using a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

O-Ethyl O-(2-isopropyl-6-methylpyrimidin-4-yl) O-hydrogen phosphorothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O-Ethyl O-(2-isopropyl-6-methylpyrimidin-4-yl) O-hydrogen phosphorothioate is extensively studied for its applications in various fields:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme essential for the proper functioning of the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to continuous nerve impulse transmission and eventual paralysis of the pest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-Ethyl O-(2-isopropyl-6-methylpyrimidin-4-yl) O-hydrogen phosphorothioate is unique due to its specific chemical structure, which imparts distinct physicochemical properties and biological activity. Its effectiveness in controlling a wide range of pests and its relatively fast degradation rate make it a preferred choice in many agricultural applications .

Properties

CAS No.

34223-87-5

Molecular Formula

C10H17N2O3PS

Molecular Weight

276.29 g/mol

IUPAC Name

ethoxy-hydroxy-(6-methyl-2-propan-2-ylpyrimidin-4-yl)oxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C10H17N2O3PS/c1-5-14-16(13,17)15-9-6-8(4)11-10(12-9)7(2)3/h6-7H,5H2,1-4H3,(H,13,17)

InChI Key

RWGHFWDEKMEFHU-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(O)OC1=NC(=NC(=C1)C)C(C)C

Origin of Product

United States

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